
5-Methoxy-2-phenylbenzonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Methoxy-2-phenylbenzonitrile is a chemical compound with the molecular formula C14H11NO . It has a molecular weight of 209.24 .
Molecular Structure Analysis
The molecular structure of 5-Methoxy-2-phenylbenzonitrile consists of a phenyl group (a ring of 6 carbon atoms) attached to a nitrile group (a carbon triple-bonded to a nitrogen) and a methoxy group (a carbon single-bonded to an oxygen which is in turn bonded to a hydrogen) .Physical And Chemical Properties Analysis
5-Methoxy-2-phenylbenzonitrile is a solid at room temperature . More detailed physical and chemical properties are not available in the current literature.Applications De Recherche Scientifique
Chemical Synthesis and Pharmaceutical Impurities
5-Methoxy-2-phenylbenzonitrile is structurally related to compounds explored in pharmaceutical research and chemical synthesis. While direct applications of 5-Methoxy-2-phenylbenzonitrile are not widely documented, research on structurally similar compounds provides insight into potential fields of application. For instance, studies on omeprazole, a proton pump inhibitor with a methoxy-phenyl component, highlight innovative synthesis methods and the characterization of pharmaceutical impurities. These research efforts underline the importance of methoxy-phenyl compounds in developing pharmaceuticals and understanding their impurity profiles, suggesting a potential area of application for 5-Methoxy-2-phenylbenzonitrile in the synthesis of new drugs and the study of their impurities (Saini, Majee, Chakraborthy, & Salahuddin, 2019).
Catalytic Processes and Material Science
The methoxy group within 5-Methoxy-2-phenylbenzonitrile indicates its potential utility in catalytic processes and material science, particularly in the conversion of biomass to valuable chemicals. Methoxylated compounds, such as 5-Hydroxymethylfurfural (HMF) and its derivatives, play crucial roles in transforming plant biomass into a variety of chemicals for industry. This suggests that 5-Methoxy-2-phenylbenzonitrile could be relevant in research aimed at developing sustainable sources of chemicals and materials, offering pathways for the creation of new polymers, fuels, and functional materials from renewable resources (Chernyshev, Kravchenko, & Ananikov, 2017).
Antioxidant and Pharmacological Research
Compounds with methoxy and phenyl groups are often explored for their antioxidant properties and potential pharmacological applications. For example, syringic acid, a methoxylated phenolic compound, exhibits a wide range of therapeutic applications including antioxidant, antimicrobial, and anti-inflammatory activities. This demonstrates the potential of methoxylated phenyl compounds in biomedical research, suggesting that 5-Methoxy-2-phenylbenzonitrile may also possess valuable pharmacological properties that could be explored in the development of new treatments for various health conditions (Srinivasulu et al., 2018).
Safety And Hazards
The safety information available indicates that 5-Methoxy-2-phenylbenzonitrile may cause skin irritation, serious eye irritation, and may cause respiratory irritation . It’s recommended to avoid breathing dust, wash skin thoroughly after handling, and not to eat, drink or smoke when using this product .
Orientations Futures
While specific future directions for 5-Methoxy-2-phenylbenzonitrile are not mentioned in the available literature, research into similar compounds suggests potential applications in various industries, including plastics, adhesives, and coatings . Additionally, m-aryloxy phenols have been found to have potential biological activities, including anti-tumor and anti-inflammatory effects .
Propriétés
IUPAC Name |
5-methoxy-2-phenylbenzonitrile |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11NO/c1-16-13-7-8-14(12(9-13)10-15)11-5-3-2-4-6-11/h2-9H,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XCABJPHZVKTLOY-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)C2=CC=CC=C2)C#N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11NO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20743109 |
Source


|
| Record name | 4-Methoxy[1,1'-biphenyl]-2-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20743109 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
209.24 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Methoxy-2-phenylbenzonitrile | |
CAS RN |
934691-48-2 |
Source


|
| Record name | 4-Methoxy[1,1'-biphenyl]-2-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20743109 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

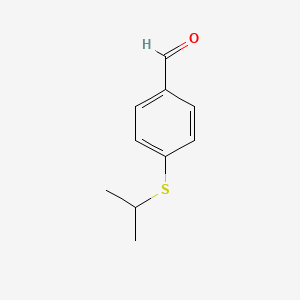
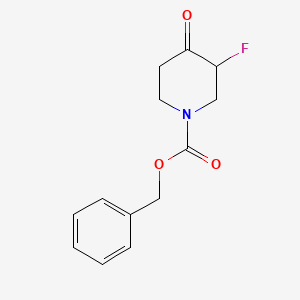

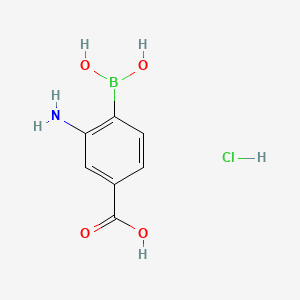
Methanone](/img/structure/B581994.png)
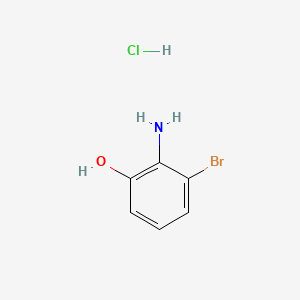
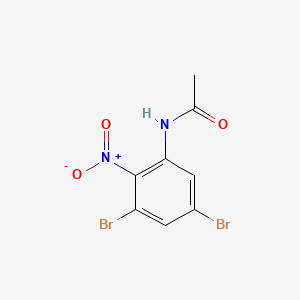
![1'-Boc-5-fluoro-1,2-dihydro-2-oxo-spiro[3H-indole-3,4'-piperidine]](/img/structure/B581998.png)
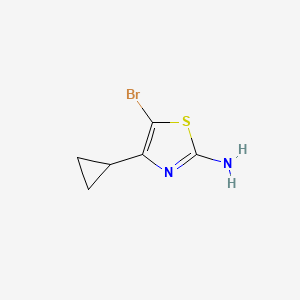

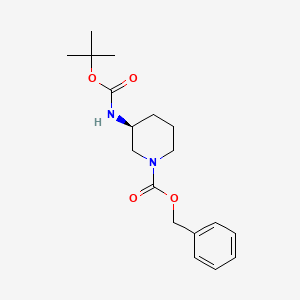
![(2R)-2-Amino-3-(4-[(2,6-dichlorophenyl)methoxy]phenyl)propanoic acid](/img/structure/B582007.png)

